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Compound of Interest

Compound Name: Chloridazon

Cat. No.: B030800 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis pathway for Chloridazon, a

pyridazinone-based herbicide. The document outlines the primary chemical precursors, key

reaction intermediates, and a comprehensive look at the experimental protocols for its

synthesis, supported by available quantitative data.

Introduction to Chloridazon
Chloridazon, chemically known as 5-amino-4-chloro-2-phenylpyridazin-3(2H)-one, is a

selective herbicide primarily used for the control of broadleaf weeds in sugar beet and fodder

beet cultivation. Its mode of action involves the inhibition of photosynthesis at the photosystem

II level. Understanding its synthesis is crucial for process optimization, impurity profiling, and

the development of related compounds.

Chloridazon Synthesis Pathway
The synthesis of Chloridazon is a multi-step process that begins with the condensation of

phenylhydrazine and mucochloric acid to form the pyridazinone ring system. This is followed by

an amination step to yield the final product.

The key chemical precursors for the synthesis of Chloridazon are:

Phenylhydrazine
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Mucochloric acid

The primary intermediate in this pathway is:

4,5-dichloro-2-phenyl-3(2H)-pyridazinone

The overall synthesis can be visualized as a two-step process:

Cyclization: Reaction of phenylhydrazine with mucochloric acid to form 4,5-dichloro-2-

phenyl-3(2H)-pyridazinone.

Amination: Conversion of the dichlorinated intermediate to Chloridazon by reaction with

ammonia.

Experimental Protocols and Data
The following sections provide detailed experimental methodologies for the key steps in the

Chloridazon synthesis pathway.

Synthesis of 4,5-dichloro-2-phenyl-3(2H)-pyridazinone
(Intermediate)
While a specific protocol for the phenyl derivative was not found in the public domain, a closely

related synthesis for the p-tolyl analog provides a representative procedure. This methodology

can be adapted by substituting p-methylphenyl hydrazine with phenylhydrazine.

Reaction: Mucochloric acid is reacted with phenylhydrazine in the presence of an acid catalyst

to yield the dichlorinated pyridazinone intermediate.

Experimental Protocol (adapted): To a solution of mucochloric acid (14.99 g, 88.75 mmol) in

diluted sulfuric acid (3M, 150 mL), phenylhydrazine (9.60 g, 88.75 mmol) is added. The

reaction mixture is stirred at room temperature before being heated to reflux for 2 hours. After

cooling, the precipitated product is isolated by filtration, washed, and dried.
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Parameter Value Reference

Reactants
Mucochloric acid,

Phenylhydrazine
[1]

Solvent Diluted Sulfuric Acid (3M) [1]

Reaction Time 2 hours [1]

Reaction Temperature Reflux [1]

Product Yield
High (exact value for phenyl

derivative not specified)
[1]

Synthesis of 4-chloro-5-amino-2-phenyl-3(2H)-
pyridazinone (Chloridazon)
This step involves the selective amination of the 4,5-dichloro-2-phenyl-3(2H)-pyridazinone

intermediate.

Reaction: 4,5-dichloro-2-phenyl-pyridazinone is treated with aqueous ammonia to substitute

one of the chlorine atoms with an amino group.

Experimental Protocol: A mixture of 4,5-dichloro-2-phenyl-pyridazinone (2.41 g), 4-

hydroxyphenyl-acetic acid (1.0 g), and 20% aqueous ammonia (20 ml) is heated to 100°-110°

C with stirring in a small autoclave for 4 hours.[2] The reaction mixture is then cooled to room

temperature. The resulting precipitate of 4-chloro-5-amino-2-phenyl-3(2H)-pyridazinone is

isolated by filtration, washed with water, and dried to yield the pure product.[2]
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Parameter Value Reference

Starting Material
4,5-dichloro-2-phenyl-

pyridazinone
[2]

Reagents
20% aqueous ammonia, 4-

hydroxyphenyl-acetic acid
[2]

Reaction Temperature 100°-110° C [2]

Reaction Time 4 hours [2]

Product Yield (isolated) 1.86 g [2]

Total Yield (including dissolved

product)
2.01 g (91%) [2]

Melting Point 206°-207° C [2]

Visualization of the Synthesis Pathway
The following diagram illustrates the chemical transformations in the synthesis of Chloridazon.
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Caption: Synthesis pathway of Chloridazon from its precursors.

Conclusion
The synthesis of Chloridazon is a well-established process involving the formation of a

pyridazinone ring followed by amination. The provided experimental protocols and quantitative

data offer a solid foundation for researchers and professionals in the field. Further optimization

of reaction conditions and exploration of alternative synthetic routes could lead to more efficient

and environmentally friendly production methods.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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